molecular formula C9H8N2 B1282671 8-Aminoisoquinoline CAS No. 23687-27-6

8-Aminoisoquinoline

Cat. No. B1282671
CAS RN: 23687-27-6
M. Wt: 144.17 g/mol
InChI Key: GUSYANXQYUJOBH-UHFFFAOYSA-N
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Description

8-Aminoisoquinoline is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The amino group at the 8th position on the isoquinoline ring system allows for further functionalization, making it a valuable scaffold in medicinal chemistry.

Synthesis Analysis

Several methods have been developed for the synthesis of 8-aminoisoquinoline derivatives. One approach involves the copper-catalyzed N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides, which act as both acyl and halide donors, leading to the efficient synthesis of 5-halogenated N-acyl quinolines . Another method employs an inverse-demanding aza-Diels-Alder reaction (Povarov reaction) using simple starting materials such as 1,2-phenylenediamines, enol ethers, and aldehydes to synthesize substituted 8-aminoquinolines . Additionally, a microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one has been reported, which offers a shorter synthesis route from commercially available precursors . Practical routes to 8-aminoquinolines have also been developed using carbamate reagents, which are easily installable and deprotectable, facilitating the gram-scale synthesis under mild conditions .

Molecular Structure Analysis

The molecular structure of 8-aminoisoquinoline is characterized by the presence of an amino group at the 8th position of the isoquinoline ring. This structural feature is crucial for the biological activity of the compound and its derivatives. The amino group provides a site for further chemical modifications, which can lead to a variety of biological activities.

Chemical Reactions Analysis

8-Aminoisoquinoline and its derivatives participate in various chemical reactions that are essential for the development of therapeutic agents. For instance, the synthesis of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties has been achieved, and these derivatives have been evaluated for their cytotoxic activity against cancer cell lines . The antifilarial activity of 5-amino and 5,8-diamino-isoquinoline derivatives has also been investigated, with some compounds showing promising filaricidal responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-aminoisoquinoline derivatives are influenced by the substituents on the isoquinoline ring. These properties are critical for the compound's pharmacokinetic profile, including its solubility, stability, and reactivity. The presence of the amino group can affect the compound's basicity, which in turn can influence its interaction with biological targets. The cytotoxic activity of isoquinolinequinone–amino acid derivatives suggests that the location and structure of the amino acid fragment significantly impact the compound's biological effects .

Scientific Research Applications

1. Antimalarial Therapy

8-Aminoquinolines, including 8-aminoisoquinoline, have played a significant role in antimalarial therapy. They are revolutionary in treating latent malaria and have shown promise against endemic malaria. The clinical use of these compounds began with plasmochin in 1926, followed by the development of primaquine and tafenoquine. These drugs target various stages of the malaria parasite, making them crucial in malaria eradication efforts (Baird, 2019).

2. Pharmacological Insights

The pharmacology of 8-aminoquinolines has been extensively studied, revealing their mechanism of action against the malaria parasite. These studies have provided insights into their activity across different stages of the parasite and potential modes of action, contributing to the development of more effective antimalarial drugs (Grewal, 1981).

3. Antidepressant Properties

Research on 8-aminoisoquinoline derivatives has indicated their potential in treating depression. Studies show that certain structural requirements in the isoquinoline skeleton are crucial for their antidepressant action. This has opened up possibilities for developing new compounds with enhanced activity for mental health treatments (Zára-Kaczián et al., 1986).

4. Anticancer Research

Aminoisoquinoline-quinone derivatives have demonstrated cytotoxic activity against cancer cells. The structure-activity relationship studies have shown that the presence of amino acid moieties significantly affects their cytotoxic effects, providing a pathway for the development of novel cancer therapeutics (Valderrama et al., 2016).

5. Antiparasitic Activities

8-Aminoquinolines have shown efficacy as antiparasitic agents. Their ability to inhibit various parasitic organisms, along with a reduced risk of hematotoxicity, makes them promising candidates for treating infections such as malaria, pneumocystis pneumonia, and leishmaniasis (Nanayakkara et al., 2008).

6. Antibacterial Properties

8-Nitrofluoroquinolone derivatives of 8-aminoquinolines have shown notable antibacterial properties. Their ability to effectively target both gram-positive and gram-negative bacterial strains highlights their potential in addressing antibiotic resistance and developing new antibacterial drugs (Al-Hiari et al., 2007).

Safety And Hazards

8-Aminoisoquinoline can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Future Directions

8-Aminoisoquinoline and its derivatives have shown promise in the field of antiprotozoal drugs . Extensive derivatization approaches followed by a better understanding of structure-activity relationships and biotransformation mechanisms of toxicity have provided 8-aminoquinoline analogs with better pharmacologic and reduced toxicologic profiles . The novel 8-aminoquinoline analogs may have broader utility in public health as future antiprotozoal drugs .

properties

IUPAC Name

isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSYANXQYUJOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552671
Record name Isoquinolin-8-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoisoquinoline

CAS RN

23687-27-6
Record name 8-Isoquinolinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-8-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Aminoisoquinoline
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Record name 8-Isoquinolinamine
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Synthesis routes and methods I

Procedure details

The product from Example 57B was treated with Pd/C under a hydrogen atmosphere to provide the title compound.
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Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-8-nitro-isoquinoline (2.0 g, 7.93 mmol), triethylamine (1.2 g, 11.90 mmol) and Pd/C (10%; 200 mg) in dimethylformamide (10 mL) was hydrogenated at atmospheric pressure for 2 h. The reaction mixture was filtered through Celite and washed with ethyl acetate. The filtrate was concentrated in vacuo to afford isoquinolin-8-amine (700 mg, 66%) as a pale yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
M Kulka - Journal of the American Chemical Society, 1953 - ACS Publications
… and the resulting 7-methoxy-8-aminoisoquinoline converted to 7-methoxy-8chloroisoquinoline. … 7-Methoxy-8-aminoisoquinoline.—To a stirred solution of 7-methoxy-8-nitroisoquinoline (…
Number of citations: 9 pubs.acs.org
HE BAUMGARTEN, WF MURDOCK… - The Journal of Organic …, 1961 - ACS Publications
The reactions of 3-aminocinnoline and 3-aminoisoquinoline with nitrous acid in dilute mineral acid solution yielded 3-cinnolinol and 3-isoquinolinol. In concentrated hydrochloric or …
Number of citations: 28 pubs.acs.org
RA Robinson - Journal of the American Chemical Society, 1947 - ACS Publications
… Its structure was established as the 8-aminoisoquinoline (D). In view of this evidence it … A sample of 8-aminoisoquinoline prepared according to Andersag6 melted at 174 and was …
Number of citations: 20 pubs.acs.org
Y Ahmad, DH Hey - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… to give 8-aminoisoquinoline in 81% yield. In similar manner, 8-amino5-chloroisoquinoline was dehalogenated to 8-aminoisoquinoline in … and nitrosation of 8-aminoisoquinoline gave 8-…
Number of citations: 2 pubs.rsc.org
M Okamoto - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… The phenolic base (XIII) was alternatively synthesized from 8—aminoisoquinoline (IX), which was derived from the 5—chloro—8-aminoisoquinoline (IV) by dechlorination with …
Number of citations: 10 www.jstage.jst.go.jp
G Kyryacos, HP Schultz - Journal of the American Chemical …, 1953 - ACS Publications
… and the resulting 7-methoxy-8-aminoisoquinoline converted to 7-methoxy-8chloroisoquinoline. … 7-Methoxy-8-aminoisoquinoline.—To a stirred solution of 7-methoxy-8-nitroisoquinoline (…
Number of citations: 1 pubs.acs.org
JC Belsten, SF Dyke - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… 8-Fluoroisoquinoline has itself been prepared for the first time by the application of the Balz-Schiemann reaction to 8-aminoisoquinoline. …
Number of citations: 8 pubs.rsc.org
SA Gamage, JA Spicer, GW Rewcastle… - Journal of medicinal …, 2002 - ACS Publications
… -8-aminoisoquinoline, in 70−80% yield. Removal of the 5-chloro by further hydrogenation gave small quantities of 8-aminoisoquinoline, … We finally prepared 8-aminoisoquinoline (37) by …
Number of citations: 176 pubs.acs.org
WK Anderson, BP Connarty, T El-Hajj - Synthetic Communications, 1986 - Taylor & Francis
… hydroxy8-aminoisoquinoline (3). Ferric chloride oxidation of the crude aminophenol 3 gave 1. … and filtered to give crude 5-hydroxy-8-aminoisoquinoline hydrosulfate that was air dried at …
Number of citations: 5 www.tandfonline.com
GM Kosolapoff - Journal of the American Chemical Society, 1953 - ACS Publications
… and the resulting 7-methoxy-8-aminoisoquinoline converted to 7-methoxy-8chloroisoquinoline. … 7-Methoxy-8-aminoisoquinoline.—To a stirred solution of 7-methoxy-8-nitroisoquinoline (…
Number of citations: 62 pubs.acs.org

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